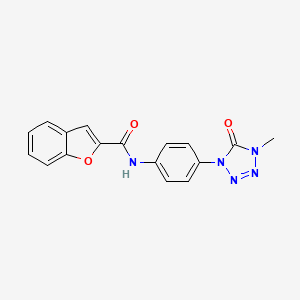

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3/c1-21-17(24)22(20-19-21)13-8-6-12(7-9-13)18-16(23)15-10-11-4-2-3-5-14(11)25-15/h2-10H,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOHIIGUCFUISR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s known that such compounds can form conventional hydrogen bonds with amino acid residues in target proteins, which may alter the protein’s function and lead to therapeutic effects.

Biochemical Pathways

Compounds with similar structures have been reported to show a broad range of biological activities, suggesting they may interact with multiple pathways.

Pharmacokinetics

Similar compounds have been reported to have excellent pharmacokinetics in preclinical species.

Result of Action

Compounds with similar structures have been reported to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety fused with a tetrazole ring and an amide functional group. The presence of these structural components is significant as they contribute to the compound's biological properties.

Molecular Formula

- Molecular Formula: C${13}$H${14}$N$_{4}$O

Structural Features

| Feature | Description |

|---|---|

| Benzofuran | A fused ring system known for various biological activities |

| Tetrazole | Contributes to enzyme inhibition and antimicrobial properties |

| Amide Group | Enhances binding affinity to biological targets |

Anti-inflammatory Properties

Research indicates that compounds containing tetrazole rings, such as this compound, exhibit anti-inflammatory properties. These compounds can modulate biological pathways associated with inflammation, making them potential candidates for treating degenerative diseases.

Antimicrobial Activity

The presence of the tetrazole moiety is linked to antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess these properties.

Antitumor Activity

Benzofuran derivatives have been extensively studied for their anticancer effects. For instance, certain benzofuran compounds have demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the benzofuran structure can enhance anticancer activity .

Case Study: Anticancer Activity

A study evaluating benzofuran derivatives found that specific substitutions led to enhanced activity against ovarian cancer cells, with some compounds exhibiting IC$_{50}$ values as low as 11 μM .

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors:

- Enzyme Inhibition: The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind effectively to enzyme active sites.

- Receptor Modulation: The amide group enhances the compound's ability to interact with hydrophobic pockets in proteins, increasing binding affinity and specificity.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among similar entities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide | Benzamide with tetrazole | Enzyme inhibition | Different substituent on benzene ring |

| N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide | Tetrazole and acetamide | Antimicrobial activity | Unique combination of functionalities |

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogues, focusing on synthesis, physicochemical properties, and pharmacological data where available.

Structural Analogues with Varying Phenyl Substituents

a. N-(4-Acetamidophenyl)benzofuran-2-carboxamide (1G)

- Structure : Replaces the tetrazole group with an acetamido (-NHCOCH₃) substituent ().

- Synthesis : Synthesized via general route A (yield: 47–88%), characterized by ¹H/¹³C NMR and HR-MS ().

b. N-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide (CAS 1396880-45-7)

- Structure : Replaces benzofuran with benzo[d]thiazole, introducing a sulfur atom and additional nitrogen ().

- Comparison : The thiazole’s sulfur may enhance π-π stacking or hydrogen bonding with targets, while its nitrogen could increase basicity. This might improve binding to enzymes or receptors compared to benzofuran.

Analogues with Modified Tetrazole Moieties

a. 4-Methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide (CAS 1396880-55-9)

- Structure : Substitutes benzofuran with thiophene, a sulfur-containing heterocycle ().

- Comparison : Thiophene’s lower aromaticity and sulfur’s electronegativity may reduce metabolic oxidation compared to benzofuran, enhancing in vivo stability.

b. 4-(1-(4-Methyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl)phenyl Acetate (3m)

- Structure : Features a tetrazole-thione (C=S) instead of oxo (C=O) group ().

- Physicochemical Impact : The thione group increases lipophilicity (higher logP) and may facilitate metal coordination, altering biological activity.

Pharmacokinetic and Metabolic Comparisons

- Metabolism : Tetrazole-containing compounds (e.g., alfentanil in ) are metabolized via CYP3A4, producing inactive metabolites. The tetrazole-oxo group in the target compound may similarly undergo hepatic oxidation, but its benzofuran core could introduce alternative metabolic pathways (e.g., hydroxylation).

- Protein Binding : Analogues like alfentanil show high plasma protein binding (), suggesting the target compound may exhibit similar behavior, affecting free drug concentration and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.